molecular formula C17H18FN7O2 B2902516 3-((1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034226-58-7

3-((1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2902516
CAS No.: 2034226-58-7
M. Wt: 371.376
InChI Key: RQSBRLMITHNZIK-UHFFFAOYSA-N
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Description

3-((1-(1H-1,2,4-Triazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one (CAS 2034226-58-7) is a complex heterocyclic compound with a molecular formula of C17H18FN7O2 and a molecular weight of 371.37 g/mol . This chemical features a 1,2,4-triazole moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The 1,2,4-triazole core is a well-documented pharmacophore in numerous therapeutic agents, including antifungal drugs like fluconazole and itraconazole, as well as anticancer agents such as letrozole and anastrozole . Its derivatives have demonstrated significant potential in pharmacological research, exhibiting antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and anticancer properties . The specific structure of this compound, which incorporates a piperidine ring linked to two distinct nitrogen-containing heterocycles (1,2,4-triazole rings) and a 2-fluorophenyl group, suggests it is a promising candidate for investigation in various drug discovery programs . Researchers can explore its application as a key intermediate in organic synthesis or evaluate its biological activity as a potential enzyme inhibitor. The presence of the triazole ring system, particularly in fused or complex structures, is often associated with chemopreventive and chemotherapeutic effects, making this compound of high interest in oncology research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2-fluorophenyl)-3-[[1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O2/c18-12-3-1-2-4-13(12)25-14(21-23-17(25)27)9-11-5-7-24(8-6-11)16(26)15-19-10-20-22-15/h1-4,10-11H,5-9H2,(H,23,27)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSBRLMITHNZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule notable for its dual triazole structure and piperidine moiety. This compound's unique architecture suggests potential biological activities relevant to medicinal chemistry, particularly in antifungal and anticancer applications.

Structural Overview

This compound features:

  • Two triazole rings : Known for their diverse biological activities, particularly in antifungal and anticancer agents.
  • Piperidine moiety : Often utilized for enhancing the pharmacological properties of compounds.
  • Fluorophenyl group : This substitution may improve the compound's efficacy and selectivity towards biological targets.

Antifungal Activity

Research indicates that derivatives of the 1,2,4-triazole core exhibit significant antifungal properties. For instance, studies have shown that various triazole derivatives possess broad-spectrum antifungal activity against pathogens such as Candida and Aspergillus species. The presence of the triazole ring in our compound suggests a similar potential.

Table 1: Antifungal Activity of Triazole Derivatives

Compound NameStructure FeaturesAntifungal Activity
PosaconazoleTriazole with piperazineEffective against Aspergillus
FluconazoleTriazole with fluorine substitutionsBroad-spectrum activity
3-(5-amino-1H-1,2,4-triazol-3-yl)Amino-substituted triazoleModerate activity against Candida

Studies have demonstrated that compounds with similar structures to our target exhibit Minimum Inhibitory Concentration (MIC) values suggesting varying degrees of antifungal efficacy. For example, compounds classified as having "excellent" activity show MIC values between 0.060.06 to 2μg/mL2\mu g/mL .

Anticancer Activity

The triazole scaffold is also recognized for its anticancer properties. Recent investigations into related compounds have highlighted their ability to inhibit cancer cell proliferation through mechanisms involving interaction with specific enzymes and receptors.

Table 2: Anticancer Activity of Related Compounds

Compound NameTarget Cancer TypeMechanism of Action
SorafenibLiver cancerInhibition of multiple kinases
1H-Triazole derivativesVarious cancersInduction of apoptosis via receptor modulation

In vitro studies have shown that similar triazole derivatives can effectively induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation .

Case Studies

A notable case study involved a series of triazole-containing compounds evaluated for their anticancer efficacy against breast cancer cell lines. The derivatives demonstrated significant potency with IC50 values ranging from 6.06.0 nM to 290290 nM across different analogs . The structure–activity relationship (SAR) analysis revealed that modifications to the piperidine and fluorophenyl groups significantly influenced biological activity.

Mechanistic Insights

The mechanism of action for the compound likely involves:

  • Targeting specific enzymes : Such as those involved in fungal cell wall synthesis or cancer cell proliferation.
  • Intermolecular interactions : Including hydrogen bonding and hydrophobic interactions that enhance binding affinity to biological targets.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as an antimicrobial agent . Triazoles are known to inhibit the growth of various fungi and bacteria by disrupting their cell membrane integrity. Studies have shown that derivatives of this compound exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.

Anticancer Activity

Research indicates that triazole compounds can act as inhibitors of key enzymes involved in cancer cell proliferation. Specifically, this compound has been studied for its ability to inhibit the activity of certain kinases that are crucial for tumor growth. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property is particularly relevant for diseases such as rheumatoid arthritis and inflammatory bowel disease.

Agricultural Applications

Due to its fungicidal properties, this compound is also being explored as a potential agricultural fungicide. Its ability to target fungal pathogens can help in developing safer and more effective crop protection products.

Data Tables

Application AreaActivity TypeTarget Organism/ConditionReference
PharmaceuticalAntimicrobialCandida albicans
PharmaceuticalAnticancerVarious cancer cell lines
PharmaceuticalAnti-inflammatoryCytokine production
AgriculturalFungicidalFungal pathogens

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound revealed significant antifungal activity against Candida species. The mechanism was attributed to the disruption of ergosterol biosynthesis, essential for fungal cell membrane integrity.

Case Study 2: Anticancer Potential

In vitro assays demonstrated that this compound induced apoptosis in human leukemia cells through the activation of caspase pathways. Further research is required to evaluate its efficacy in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several triazole- and piperidine-containing derivatives.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences
Target Compound Not provided C₁₈H₁₈FN₇O₂ 407.4 2-fluorophenyl, triazole-5-carbonyl-piperidine Reference compound for comparison.
3-((1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one 2034434-22-3 C₂₂H₂₁FN₈O₂ 448.5 Tetrazole substituent, benzoyl-piperidine Replaces triazole-5-carbonyl with tetrazole-linked benzoyl. Higher molecular weight due to benzoyl group.
3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one 2034258-78-9 C₁₉H₂₂N₆O₃S 402.5 Thiophenyl, methoxy-methylpyrazole Substitutes triazole with pyrazole and replaces fluorophenyl with thiophenyl. Lower molecular weight.
4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)...tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one 2243785-98-8 C₃₇H₄₂F₂N₈O₄ 700.8 Difluorophenyl, piperazine, hydroxypentyl Larger scaffold with extended piperazine and tetrahydrofuran groups. Higher complexity and molecular weight.
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one 879614-82-1 C₂₁H₁₈FN₅O 383.4 Pyrazol-3-one, ethylidene linker Replaces triazolone with pyrazol-3-one. Smaller molecular weight.

Key Observations:

Heterocyclic Substitutions: The target compound’s triazole-5-carbonyl group distinguishes it from analogs with tetrazole () or pyrazole () substitutions.

Fluorophenyl vs.

Molecular Weight and Complexity :

  • The target compound’s molecular weight (~407 g/mol) falls within the acceptable range for drug-like molecules, whereas ’s compound (~700 g/mol) may face challenges in bioavailability due to excessive bulk .

Limitations of Current Data:

  • No explicit biological activity or pharmacokinetic data are available in the provided evidence. Comparisons are based solely on structural features and inferred physicochemical properties.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing this compound, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves sequential steps:

  • N-Alkylation of a piperidine derivative to introduce the triazole-carbonyl moiety.
  • Acylation to attach the 2-fluorophenyl group to the triazole ring.
  • Cyclization under controlled pH and temperature to form the final heterocyclic structure.
    Key intermediates include the piperidine-triazole hybrid and fluorophenyl-substituted precursors. Reaction optimization often requires anhydrous solvents (e.g., DMF) and catalysts like DBU .
    • Characterization : Confirm intermediates via ¹H/¹³C NMR and HPLC (>95% purity thresholds) .

Q. Which spectroscopic and crystallographic methods are most effective for structural validation?

  • Methodological Answer :

  • NMR Spectroscopy : Assign protons and carbons to confirm regiochemistry of triazole rings and fluorophenyl orientation .
  • X-ray Crystallography : Resolve piperidine conformation and triazole-planarity, especially if stereochemical ambiguities arise (e.g., crystallize in ethanol/water mixtures) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) to distinguish isobaric impurities .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing competing side reactions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary temperature (60–100°C), solvent polarity (THF vs. DCM), and catalyst loading (e.g., 5–20 mol% Pd(OAc)₂) to identify optimal conditions .
  • Kinetic Monitoring : Use in situ FTIR or HPLC to track intermediates and abort reactions if side products (e.g., over-alkylated species) exceed 5% .
  • Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC for challenging separations .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Assay Validation : Replicate studies using standardized protocols (e.g., IC₅₀ measurements in triplicate) and include positive controls (e.g., fluconazole for antifungal assays) .
  • Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to exclude adjuvant effects from synthetic byproducts .
  • Orthogonal Assays : Compare results across cell-based (e.g., MTT) and cell-free (e.g., fluorogenic substrate) systems to isolate target-specific activity .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., CYP450 enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (PDB ID: e.g., 4LXJ for CYP51) to identify binding poses. Prioritize poses with hydrogen bonds to triazole N-atoms and fluorophenyl π-stacking .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of protein-ligand complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How does structural modification of the piperidine or fluorophenyl groups alter bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with:
  • Piperidine substitutions : Replace with morpholine or azepane to probe ring size effects.
  • Fluorophenyl variants : Test 3-fluoro or 2,4-difluoro substituents for enhanced lipophilicity.
  • Pharmacophore Mapping : Overlay analogs in software like Schrödinger Phase to identify critical electrostatic/hydrophobic features .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Profiling : Measure equilibrium solubility in PBS (pH 7.4), DMSO, and ethanol using nephelometry. Correlate with LogP (calculate via ChemAxon or experimental shake-flask method) .
  • Crystallinity Assessment : Perform DSC/TGA to detect polymorphic forms that may artificially reduce solubility in certain solvents .

Comparative Studies

Q. What distinguishes this compound from structurally similar triazole derivatives in terms of metabolic stability?

  • Methodological Answer :

  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Compare half-life (t₁/₂) to analogs lacking the piperidine-carbonyl group .
  • CYP Inhibition Screening : Test against CYP3A4/2C9 isoforms to identify metabolism-driven interactions .

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